molecular formula C6H5FINO2S B8389376 3-Fluoro-5-iodobenzenesulfonamide CAS No. 452341-83-2

3-Fluoro-5-iodobenzenesulfonamide

Cat. No. B8389376
CAS RN: 452341-83-2
M. Wt: 301.08 g/mol
InChI Key: WWTSWJNNHWKDBJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5FINO2S and its molecular weight is 301.08 g/mol. The purity is usually 95%.
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properties

CAS RN

452341-83-2

Molecular Formula

C6H5FINO2S

Molecular Weight

301.08 g/mol

IUPAC Name

3-fluoro-5-iodobenzenesulfonamide

InChI

InChI=1S/C6H5FINO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)

InChI Key

WWTSWJNNHWKDBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluoro-5-iodoaniline (3.06 g) (WO 9623783) was added to a stirred mixture of concentrated hydrochloric acid (4 ml) and water (4 ml). Glacial acetic acid (8 ml) was added and the reaction mixture cooled to −5° C. A solution of sodium nitrite (0.99 g) in water (8 ml) was added dropwise maintaining the temperature between −5° C. and −2° C. After the addition was complete the reaction was stirred for 10 min. In the meantime glacial acetic acid (20 ml) was saturated with sulfur dioxide gas for 0.25 h, then copper(I) chloride (0.353 g) was added. Additional sulfur dioxide was bubbled through the solution until a fine suspension was obtained. The mixture was cooled to 5° C. and then treated portionwise with the diazonium salt prepared above. After stirring at room temperature for 1 h ice (50 g) was added. The mixture was extracted with ether (100 ml) and the organic phases washed with NaHCO3 solution (2×100 ml) then water (100 ml), dried (MgSO4) and concentrated. The residue was dissolved in THF (30 ml) at 0° C. and aqueous ammonia (0.880; 5 ml) was added. After stirring at room temperature the mixture was partitioned between EtOAc (100 ml) and water (100 ml). The organic phase was washed with brine (50 ml), dried (MgSO4) and concentrated. The residue was purified by chromatography using cyclohexane-EtOAc (5:1 then 3:1). Evaporation of the fractions and trituration of the residue with cyclohexane afforded the title compound (0.886 g). ES−ve 299 (M−H)−
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
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0.99 g
Type
reactant
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8 mL
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solvent
Reaction Step Four
[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
0.353 g
Type
catalyst
Reaction Step Seven

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